N-(3,4,5-Trimethoxyphenyl)guanidine

Overview

Description

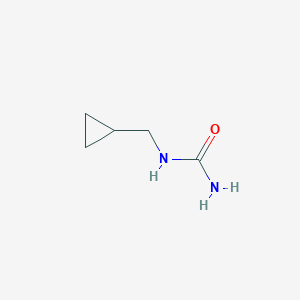

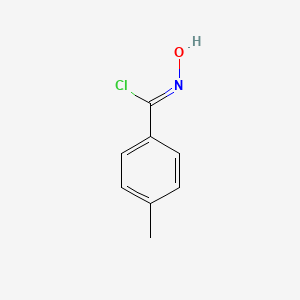

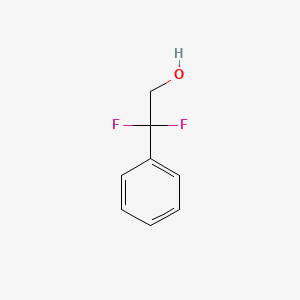

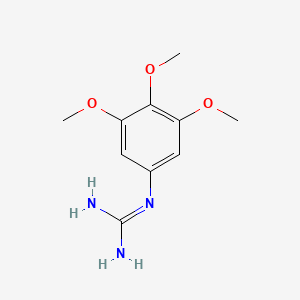

“N-(3,4,5-Trimethoxyphenyl)guanidine” is a compound with the CAS Number: 57004-63-4 . It has a molecular weight of 225.25 and is also known as AG-3-5. This compound has attracted significant scientific attention due to its potential biological and therapeutic applications.

Synthesis Analysis

A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides, and amines is reported . This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N -phthaloylguanidines .Molecular Structure Analysis

The Inchi Code for “N-(3,4,5-Trimethoxyphenyl)guanidine” is 1S/C10H15N3O3/c1-14-7-4-6 (13-10 (11)12)5-8 (15-2)9 (7)16-3/h4-5H,1-3H3, (H4,11,12,13) .Chemical Reactions Analysis

The trimethoxyphenyl (TMP) group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .Physical And Chemical Properties Analysis

“N-(3,4,5-Trimethoxyphenyl)guanidine” is a solid compound . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications

Anticancer Activity

N-(3,4,5-Trimethoxyphenyl)guanidine derivatives have been synthesized and tested for their anticancer activity . These compounds were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides . Most of the tested compounds showed prominent activity against both cancer cell lines .

Synthesis of Novel Derivatives

The compound has been used in the synthesis of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives . These derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .

Crystal Structure Analysis

N-(3,4,5-Trimethoxyphenyl)guanidine has been used in the synthesis of two novel 3,4,5-trimethoxyphenyl derivatives . The molecular structures of these compounds were obtained by single-crystal X-ray diffraction .

Tubulin-Binding Agents

Derivatives of N-(3,4,5-Trimethoxyphenyl)guanidine have been studied as potential tubulin-binding agents . These agents can disrupt the protein tubulin, leading to morphological changes in the endothelial cells that line the blood vessels into the tumor .

Antimitotic Agents

N-(3,4,5-Trimethoxyphenyl)guanidine derivatives have been studied as potential antimitotic agents . These agents inhibit both the assembly of tubulin into microtubules and the binding of colchicine to tubulin .

Vascular Disrupting Agents (VDAs)

Derivatives of N-(3,4,5-Trimethoxyphenyl)guanidine have been studied as potential vascular disrupting agents (VDAs) . These agents lead to a clogging of the vessels and eventual death of the tumor cells from suffocation and starvation .

Mechanism of Action

While the specific mechanism of action for “N-(3,4,5-Trimethoxyphenyl)guanidine” is not mentioned in the search results, guanidine, a related compound, apparently acts by enhancing the release of acetylcholine following a nerve impulse . It also appears to slow the rates of depolarization and repolarization of muscle cell membranes .

Future Directions

The Trimethoxyphenyl (TMP) group, which is part of “N-(3,4,5-Trimethoxyphenyl)guanidine”, is a critical and valuable core of a variety of biologically active molecules found either in natural products or synthetic compounds . Compounds containing the TMP group have displayed notable anti-cancer effects and have shown promising anti-fungal and anti-bacterial properties . They also hold potential against various viruses and parasites . Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties , thereby expanding their therapeutic scope. This suggests a wide range of future research and application possibilities for “N-(3,4,5-Trimethoxyphenyl)guanidine”.

properties

IUPAC Name |

2-(3,4,5-trimethoxyphenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3/c1-14-7-4-6(13-10(11)12)5-8(15-2)9(7)16-3/h4-5H,1-3H3,(H4,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXUWATABALHSNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436672 | |

| Record name | N-(3,4,5-TRIMETHOXYPHENYL)GUANIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4,5-Trimethoxyphenyl)guanidine | |

CAS RN |

57004-63-4 | |

| Record name | N-(3,4,5-TRIMETHOXYPHENYL)GUANIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.